1,4,7,10,13,16-Hexaoxacyclooctadecane;1-methyl-4-methylsulfonylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

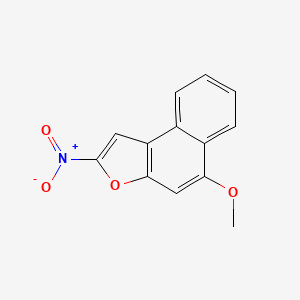

1,4,7,10,13,16-Hexaoxacyclooctadecane, also known as 18-Crown-6, is an organic compound with the formula C₁₂H₂₄O₆. It is a white, hygroscopic crystalline solid with a low melting point. This compound is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with metal cations, making them useful in various chemical applications .

1-Methyl-4-methylsulfonylbenzene, also known as toluene-4-sulfonylmethane, is an organic compound with the formula C₈H₁₀O₂S. It is a derivative of toluene and contains a sulfonyl group attached to the benzene ring. This compound is used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is typically prepared by a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of ethylene glycol and ethylene dichloride in the presence of a strong base such as potassium hydroxide. The reaction proceeds as follows :

(CH2OCH2CH2Cl)2+(CH2OCH2CH2OH)2+2KOH→(CH2CH2O)6+2KCl+2H2O

The compound can also be prepared by the oligomerization of ethylene oxide. It can be purified by distillation or recrystallization from hot acetonitrile .

1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene is typically synthesized by the sulfonation of toluene using sulfur trioxide or chlorosulfonic acid, followed by methylation of the resulting sulfonic acid derivative. The reaction proceeds as follows :

C6H5CH3+SO3→C6H4(SO3H)CH3

C6H4(SO3H)CH3+CH3I→C6H4(SO2CH3)CH3+HI

Chemical Reactions Analysis

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane undergoes complexation reactions with various metal cations, forming stable complexes. It has a high affinity for potassium cations and can form complexes with other metal cations such as sodium, calcium, and barium . The complexation reaction can be represented as follows:

C12H24O6+M+→[C12H24O6M]+

1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene can undergo various chemical reactions, including nucleophilic substitution, reduction, and oxidation. For example, it can be reduced to the corresponding sulfide using reducing agents such as lithium aluminum hydride . The reaction proceeds as follows:

C6H4(SO2CH3)CH3+LiAlH4→C6H4(SCH3)CH3+LiAlO2

Scientific Research Applications

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is widely used in scientific research due to its ability to form stable complexes with metal cations. It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of ions from one phase to another . It is also used in the separation and purification of metal cations, as well as in the study of ion transport and membrane processes .

1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene is used as an intermediate in the synthesis of various organic compounds. It is used in the production of pharmaceuticals, agrochemicals, and dyes . It is also used as a reagent in organic synthesis, particularly in the preparation of sulfonyl-containing compounds .

Mechanism of Action

1,4,7,10,13,16-Hexaoxacyclooctadecane: The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cation, forming a stable complex. This complexation process is driven by the electrostatic attraction between the metal cation and the electron-rich oxygen atoms in the crown ether ring .

1-Methyl-4-methylsulfonylbenzene: The mechanism of action of 1-Methyl-4-methylsulfonylbenzene involves its ability to undergo various chemical reactions, such as nucleophilic substitution and reduction. The sulfonyl group in the compound is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1,4,7,10,13,16-Hexaoxacyclooctadecane: 1,4,7,10,13,16-Hexaoxacyclooctadecane is unique among crown ethers due to its high affinity for potassium cations. Similar compounds include dibenzo-18-crown-6 and hexaaza-18-crown-6, which also form complexes with metal cations but have different selectivities and binding affinities .

1-Methyl-4-methylsulfonylbenzene: 1-Methyl-4-methylsulfonylbenzene is similar to other sulfonyl-containing compounds such as toluene-4-sulfonic acid and methanesulfonyl chloride. These compounds also contain sulfonyl groups and are used in organic synthesis as intermediates and reagents .

Properties

CAS No. |

74261-13-5 |

|---|---|

Molecular Formula |

C28H44O10S2 |

Molecular Weight |

604.8 g/mol |

IUPAC Name |

1,4,7,10,13,16-hexaoxacyclooctadecane;1-methyl-4-methylsulfonylbenzene |

InChI |

InChI=1S/C12H24O6.2C8H10O2S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;2*1-7-3-5-8(6-4-7)11(2,9)10/h1-12H2;2*3-6H,1-2H3 |

InChI Key |

WVZODRWKQKZLIH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C.CC1=CC=C(C=C1)S(=O)(=O)C.C1COCCOCCOCCOCCOCCO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O-[Fluoro(dimethyl)silyl]hydroxylamine](/img/structure/B14437498.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)

![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)

![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)